Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
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Overview
Description
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is an organic compound that belongs to the thiadiazole family, which consists of a thiadiazole ring linked to an acetate group. This compound is of interest in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with readily available chemicals such as methylamine, thiourea, and chloroacetic acid.
Cyclization Reaction: : The first step involves the reaction of thiourea with chloroacetic acid, leading to the formation of 5-amino-1,3,4-thiadiazole.
Methylation: : This intermediate is then methylated using a methylating agent such as methyl iodide under basic conditions to yield 5-(methylamino)-1,3,4-thiadiazole.
Esterification: : Finally, the compound is esterified by reacting with methanol in the presence of an acid catalyst to form Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate.
Industrial Production Methods:
Industrial-scale production follows a similar synthetic route but is optimized for cost efficiency, scalability, and yield. Continuous flow reactors, advanced purification techniques, and automated systems are often employed to maximize production efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo oxidation reactions, often using reagents like hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: : This compound can be reduced using agents such as sodium borohydride to yield the corresponding alcohols or amines.
Substitution: : It undergoes nucleophilic substitution reactions, especially at the amine and ester functional groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: : Sodium borohydride or lithium aluminum hydride in polar solvents.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
This compound has versatile applications in various scientific domains:
Chemistry: : It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Researchers study its potential as an enzyme inhibitor or substrate, particularly in metabolic pathways involving sulfur-containing compounds.
Medicine: : It shows promise in the development of novel therapeutics, including antimicrobial and anticancer agents.
Industry: : It is employed in the manufacture of specialty chemicals and materials with unique properties, such as dyes and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Enzymes and proteins containing sulfur or active sites conducive to binding thiadiazole derivatives.
Pathways Involved: : Inhibition of enzymes involved in bacterial cell wall synthesis or tumor growth, interference with DNA replication, and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
Methyl 2-[5-amino-1,3,4-thiadiazol-2-yl]acetate
Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is unique in its specific combination of methylamino and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and chemicals with specialized applications.
This compound opens up an array of opportunities in chemical research and industrial applications. Its potential to undergo diverse chemical reactions and its promising biological activities render it an exciting subject for further exploration.
Properties
IUPAC Name |
methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-7-6-9-8-4(12-6)3-5(10)11-2/h3H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQAXSTGLMBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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